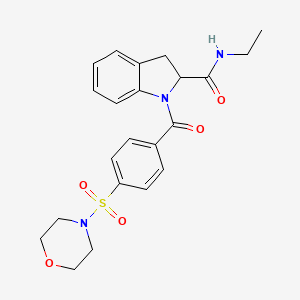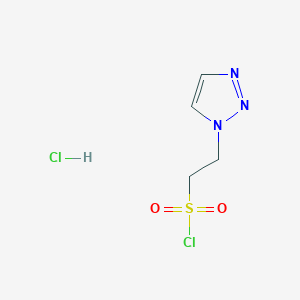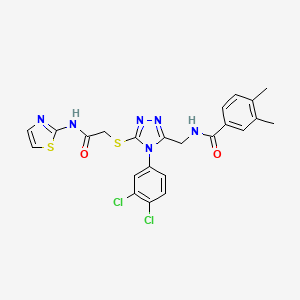![molecular formula C19H22N4O2S B2657304 2-(benzylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034613-13-1](/img/structure/B2657304.png)
2-(benzylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(benzylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a type of pyrimidine derivative. Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . For example, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
This research involves the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, starting from 1-(4-morpholinophenyl) ethanone, and evaluating their antibacterial activities. The synthesized compounds showed promising results against various bacteria (Merugu, Ramesh & Sreenivasulu, 2010).
One-Pot Biginelli Synthesis
A study describes the one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized efficiently and evaluated for their potential in various applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pyridine and Pyrimidine Ring Syntheses
This research explored the synthesis of pyridine and pyrimidine rings from 4-(4-morpholino)-3-pentenone and its derivatives. The findings contribute to the development of new heterocyclic compounds with potential applications in various fields (Ratemi, Namdev & Gibson, 1993).
Synthesis and Antitumor Evaluation
A study on the synthesis of novel benzo[j]phenanthridine and benzo[g]pyrimido[4,5-c]isoquinolinequinones from morpholine derivatives and their evaluation for antitumor activity. These compounds showed significant cytotoxic activity against various cancer cell lines (Iribarra et al., 2012).
Design and Synthesis of Thiophene Derivatives
Research on the design and synthesis of new thiophene derivatives, including morpholine derivatives, highlighted their anti-inflammatory activity. The study provided insights into potential therapeutic applications of these compounds (Helal et al., 2015).
Catalytic Enantioselective Synthesis
A study on the catalytic enantioselective synthesis of morpholinones, showcasing their importance as building blocks in organic synthesis and medicinal chemistry (He, Wu, Wang, & Zhu, 2021).
Organocatalytic Synthesis
This research described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlighting their biological activities (Chen, Wei, Luo, Xiao, & Gong, 2009).
properties
IUPAC Name |
2-benzylsulfanyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(14-26-13-15-4-2-1-3-5-15)23-11-16-10-20-19(21-17(16)12-23)22-6-8-25-9-7-22/h1-5,10H,6-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNAYVDDWJMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2657222.png)
![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B2657223.png)

![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)

![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2657230.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)


![(2,2-Dimethylcyclopropyl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2657235.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)